molecular formula C9H11NO B13160913 1-(4-Aminocyclopent-2-en-1-yl)but-3-yn-1-one

1-(4-Aminocyclopent-2-en-1-yl)but-3-yn-1-one

Cat. No.: B13160913
M. Wt: 149.19 g/mol
InChI Key: RBBGQWCEDNKSGZ-UHFFFAOYSA-N
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Description

1-(4-Aminocyclopent-2-en-1-yl)but-3-yn-1-one is an organic compound with the molecular formula C₉H₁₁NO This compound is characterized by a cyclopentene ring substituted with an amino group and a butynone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)but-3-yn-1-one typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.

    Introduction of the Amino Group: The amino group can be introduced via an amination reaction, where an amine is added to the cyclopentene ring.

    Attachment of the Butynone Chain: The butynone chain can be attached through a coupling reaction, such as a Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminocyclopent-2-en-1-yl)but-3-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Aminocyclopent-2-en-1-yl)but-3-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butynone chain can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

    1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one: This compound has a similar structure but with a double bond instead of a triple bond in the butynone chain.

    4-Phenylcyclohexene: This compound has a cyclohexene ring substituted with a phenyl group.

Uniqueness: 1-(4-Aminocyclopent-2-en-1-yl)but-3-yn-1-one is unique due to the presence of both an amino group and a butynone chain, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(4-aminocyclopent-2-en-1-yl)but-3-yn-1-one

InChI

InChI=1S/C9H11NO/c1-2-3-9(11)7-4-5-8(10)6-7/h1,4-5,7-8H,3,6,10H2

InChI Key

RBBGQWCEDNKSGZ-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1CC(C=C1)N

Origin of Product

United States

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